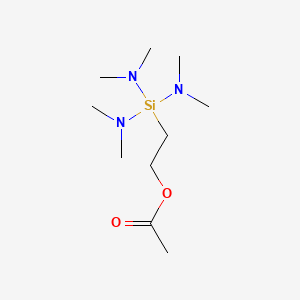
Acetoxyethyltris(dimethylamino)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoxyethyltris(dimethylamino)silane is an organosilicon compound with the chemical formula (CH₃)₂N(CH₂CH₂OAc)₃Si. It is a colorless liquid with a pungent odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
作用机制
Target of Action
Acetoxyethyltris(dimethylamino)silane is a chemical intermediate . It is primarily used in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate . The primary targets of this compound are the reactive sites on the substrate during the ALD process .
Mode of Action
this compound interacts with its targets through surface reactions. In the ALD process, the precursors are added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for a high quality of thin film deposition over various shapes of substrates at a nanometer scale .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the deposition of silicon oxide over the tungsten oxide substrate
Result of Action
The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . This is critical for the development of ALD processes and the design of ALD precursors to meet the required properties of thin films .
准备方法
Synthetic Routes and Reaction Conditions
Acetoxyethyltris(dimethylamino)silane is typically synthesized by reacting N,N-dimethylformamide with a silane reagent. The reaction conditions often include heating to reflux in an appropriate solvent such as toluene or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency for various applications.
化学反应分析
Types of Reactions
Acetoxyethyltris(dimethylamino)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for this compound but can occur under specific conditions.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Reduction: Hydrogen gas is a typical reagent, although this reaction is less frequently applied to this compound.
Substitution: Various organic reagents can be used, depending on the desired modification.
Major Products Formed
Oxidation: Silicon oxide (SiO₂) films are a major product, widely used in microelectronics and protective coatings.
Reduction: Reduced forms of the compound, although less common, can be used in specific chemical processes.
Substitution: Modified organosilicon compounds tailored for specific industrial or research applications.
科学研究应用
Acetoxyethyltris(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
相似化合物的比较
Similar Compounds
Tris(dimethylamino)silane: Another organosilicon compound used in similar applications but with different reactivity and properties.
Bis(dimethylamino)silane: Known for its use in the deposition of silicon oxide films, with fewer impurities compared to tris(dimethylamino)silane.
Uniqueness
Acetoxyethyltris(dimethylamino)silane is unique due to its specific chemical structure, which provides distinct reactivity and properties. Its ability to form high-quality silicon oxide films under various conditions makes it particularly valuable in advanced material applications .
属性
IUPAC Name |
2-[tris(dimethylamino)silyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLXOYLHLFFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
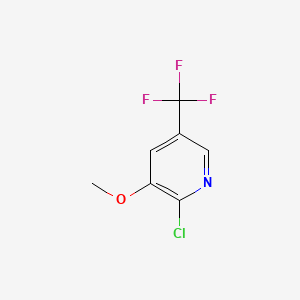


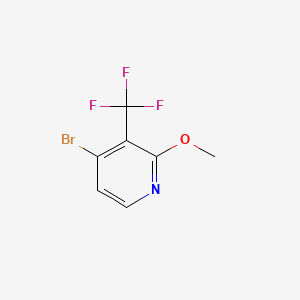
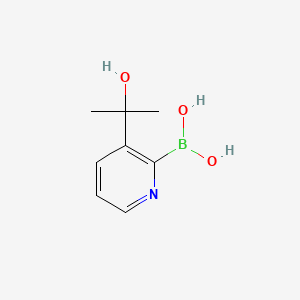
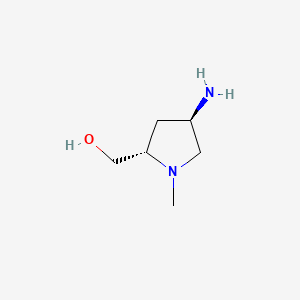
![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)
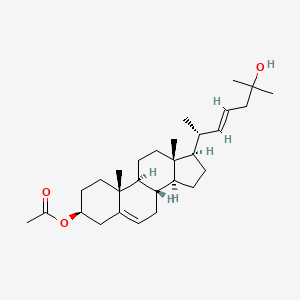
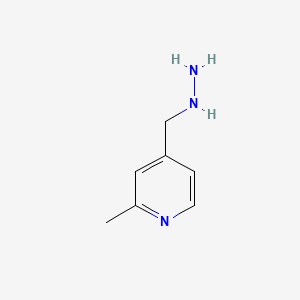
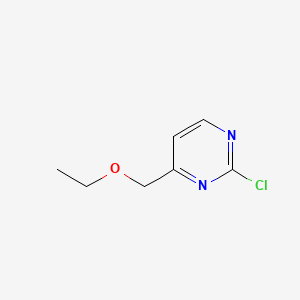
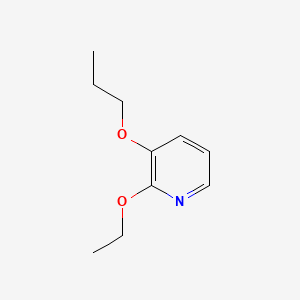
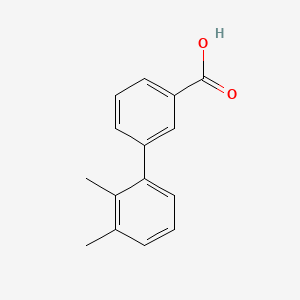
![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
